molecular formula C7H14ClNO2 B6220652 methyl 3-(azetidin-2-yl)propanoate hydrochloride CAS No. 2751610-26-9

methyl 3-(azetidin-2-yl)propanoate hydrochloride

Cat. No.: B6220652
CAS No.: 2751610-26-9
M. Wt: 179.6
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Description

Methyl 3-(azetidin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a hydrochloride salt form of methyl 3-(azetidin-2-yl)propanoate, which features an azetidine ring, a four-membered nitrogen-containing heterocycle

Properties

CAS No.

2751610-26-9

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-2-yl)propanoate hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-chloropropanoic acid derivatives with amines under basic conditions.

    Esterification: The resulting azetidine derivative is then esterified with methanol in the presence of an acid catalyst to form methyl 3-(azetidin-2-yl)propanoate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted azetidine derivatives.

    Oxidation: Azetidine N-oxides.

    Reduction: Azetidine amines.

    Hydrolysis: 3-(azetidin-2-yl)propanoic acid.

Scientific Research Applications

Methyl 3-(azetidin-2-yl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor to compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-2-yl)propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its azetidine ring and ester functionalities. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(azetidin-3-yl)propanoate hydrochloride: Similar structure but with the azetidine ring attached at a different position.

    Ethyl 3-(azetidin-2-yl)propanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(pyrrolidin-2-yl)propanoate hydrochloride: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

Methyl 3-(azetidin-2-yl)propanoate hydrochloride is unique due to its specific azetidine ring position and ester functionality, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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